molecular formula C10H13N5Na2O10P2 B10857498 Adenosine 5'-diphosphate (disodium)

Adenosine 5'-diphosphate (disodium)

Cat. No.: B10857498
M. Wt: 471.17 g/mol
InChI Key: ORKSTPSQHZNDSC-JQAADMKISA-L
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Description

Adenosine 5’-diphosphate (disodium) is an adenine nucleotide involved in energy storage and nucleic acid metabolism. It plays a crucial role in cellular processes by converting into adenosine triphosphate (ATP) via ATP synthases. This compound is also significant in platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 .

Synthetic Routes and Reaction Conditions:

    Enzymatic Synthesis: This method involves using enzymes to catalyze the breakdown of NAD+ or related precursors, yielding adenosine 5’-diphosphate (disodium) as a product. The reaction mixture contains NAD+ or a suitable precursor, the appropriate enzyme (e.g., NADase or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions. The reaction is incubated at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C. The progress of the reaction is monitored using analytical methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the desired conversion is achieved, the reaction is stopped by heat inactivation or by adding a denaturing agent.

    Chemical Synthesis: This method involves using chemical reagents and reaction conditions to synthesize adenosine 5’-diphosphate (disodium) from simpler precursors. The reaction mixture contains the appropriate precursors, such as 5’-adenosine diphosphate and adenosine monophosphate, in the optimal solvent system. Coupling reagents and catalysts are added to facilitate the formation of the desired bonds. The pH and temperature are adjusted according to the reaction requirements, and the reaction is allowed to proceed for the specified duration. The progress of the reaction is monitored using analytical techniques like TLC or HPLC. The reaction is quenched, and the product is isolated using appropriate purification techniques, such as column chromatography or crystallization.

Industrial Production Methods: Industrial production of adenosine 5’-diphosphate (disodium) typically involves large-scale enzymatic or chemical synthesis methods, optimized for high yield and purity. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product.

Chemical Reactions Analysis

Adenosine 5’-diphosphate (disodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: ATP synthases for oxidation to ATP.

    Reducing Agents: Adenylate kinases for reduction to AMP.

    Substitution Reagents: Various nucleophiles for substitution reactions.

    Hydrolysis Conditions: Water and specific enzymes for hydrolysis reactions.

Major Products Formed:

  • Adenosine 5’-triphosphate (ATP)
  • Adenosine monophosphate (AMP)
  • Inorganic phosphate

Mechanism of Action

Adenosine 5’-diphosphate (disodium) is similar to other adenine nucleotides such as adenosine triphosphate (ATP) and adenosine monophosphate (AMP). it is unique in its role as an intermediate in the conversion between ATP and AMP. The key differences between these compounds are:

Comparison with Similar Compounds

  • Adenosine triphosphate (ATP)
  • Adenosine monophosphate (AMP)
  • Adenosine pyrophosphate (APP)

Adenosine 5’-diphosphate (disodium) stands out due to its specific role in platelet activation and its intermediate position in the energy transfer processes within cells.

Properties

Molecular Formula

C10H13N5Na2O10P2

Molecular Weight

471.17 g/mol

IUPAC Name

disodium;[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1

InChI Key

ORKSTPSQHZNDSC-JQAADMKISA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

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